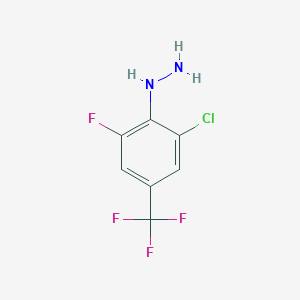

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

Übersicht

Beschreibung

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine is a useful research compound. Its molecular formula is C7H5ClF4N2 and its molecular weight is 228.57 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine, with the chemical formula C7H5ClF4N2, is a hydrazine derivative that has garnered attention for its potential biological activity. This compound is characterized by its complex molecular structure, which includes a trifluoromethyl group that enhances its reactivity and biological interactions. This article explores the biological activity of this compound, including its pharmacological potential and relevant case studies.

- Molecular Formula : C7H5ClF4N2

- Molecular Weight : 228.57 g/mol

- Melting Point : 73–75 °C

- Boiling Point : 189.9 °C at 760 mmHg

- Density : 1.568 g/cm³

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins.

Biological Activity Overview

Recent studies have indicated several areas of biological activity for this compound:

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. For example, derivatives of hydrazine compounds have been reported to exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 to 34.2 μM depending on the specific derivative and structural modifications .

- Anticancer Activity :

- Antioxidant Activity :

Case Study 1: Enzyme Inhibition

A study evaluated the inhibition of AChE and BChE by various hydrazone derivatives related to this compound. The results indicated that certain derivatives exhibited significant inhibition with IC50 values as low as 5.4 μM for AChE, suggesting a promising avenue for Alzheimer's disease treatment .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3b | 10.4 | 7.7 |

| 3e | 5.4 | 9.9 |

Case Study 2: Anticancer Properties

In another investigation, the compound was synthesized as part of a series aimed at developing new anticancer agents. Testing against MCF-7 cell lines demonstrated that modifications to the hydrazine structure could enhance cytotoxicity, with some derivatives achieving significant cell death at low concentrations .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Synthesis

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:

- Anti-Cancer Drugs : It is notably used in the production of Temozolomide, an important medication for treating brain tumors. The compound's hydrazine structure allows it to participate in reactions that form stable derivatives essential for drug efficacy .

- Anti-Inflammatory Drugs : The compound is also an intermediate in synthesizing Celecoxib, used for treating arthritis. Its reactivity with various functional groups facilitates the formation of necessary pharmacophores .

| Drug Name | Application Area | Role of this compound |

|---|---|---|

| Temozolomide | Oncology | Key intermediate in synthesis |

| Celecoxib | Rheumatology | Intermediate for anti-inflammatory activity |

1.2 Mechanism of Action

The hydrazine moiety in this compound contributes to its biological activity by facilitating the formation of reactive intermediates that can interact with cellular targets, enhancing drug potency and selectivity.

Pesticide Applications

2.1 Insecticides

This compound is integral to synthesizing various pesticides, particularly insecticides like Thiamethoxam. Its ability to react with electrophiles allows for the development of compounds that effectively control agricultural pests .

| Pesticide Name | Application Area | Role of this compound |

|---|---|---|

| Thiamethoxam | Agriculture | Intermediate for effective pest control |

Other Industrial Applications

Beyond pharmaceuticals and pesticides, this compound finds utility in:

3.1 Dyes and Pigments

The compound is employed in synthesizing various dyes and pigments due to its reactivity with different organic substrates, allowing for the creation of vibrant colors used in textiles and coatings .

3.2 Flame Retardants

Its chemical properties enable it to be used as a flame retardant in various materials, enhancing fire safety in consumer products .

Analyse Chemischer Reaktionen

Key Reaction Conditions and Yields:

| Example | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | 120 | 48 | 83 | 90 |

| 2 | Pyridine | 120 | 24 | 93 | 97 |

| 3 | Toluene | 120 | 24 | ≤3.6 | – |

Mechanistic Notes :

-

Regioselectivity : The fluorine atom at the ortho position is preferentially displaced over chlorine due to its higher electronegativity and the steric/electronic environment of the ring .

-

Byproducts : Minor formation of 2-chloro-4-(trifluoromethyl)phenylhydrazine occurs via dechlorination (<5% yield) .

Functional Group Reactivity

The hydrazine moiety enables diverse transformations, though specific examples from peer-reviewed studies remain limited. Theoretical and analogous compound data suggest the following reactivities:

Condensation Reactions

Hydrazines typically react with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. For this compound, such reactions are anticipated to proceed under mild acidic or neutral conditions, yielding derivatives with potential biological activity.

Oxidation and Reduction

-

Oxidation : Hydrazine groups oxidize to diazenes or nitriles under strong oxidizing agents (e.g., MnO₂, H₂O₂).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the hydrazine to an amine, though this has not been experimentally verified for this compound.

Stability and Decomposition

The compound demonstrates moderate thermal stability but decomposes under prolonged heating (>150°C). Key decomposition pathways include:

-

Hydrolysis : In aqueous acidic/basic conditions, the hydrazine group may hydrolyze to form ammonia and substituted anilines.

-

Radical Reactions : Under UV light, homolytic cleavage of N–N bonds could generate aryl radicals.

Comparative Reactivity with Analogous Compounds

Substituent effects significantly alter reactivity compared to related arylhydrazines:

| Compound | Reactivity with Hydrazine | Major Product Yield (%) |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)phenylhydrazine | Lower selectivity | 60–70 |

| 2,6-Difluorophenylhydrazine | Higher hydrolysis rate | – |

Key Insight : The trifluoromethyl group enhances electrophilicity at the para position, accelerating substitution reactions compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name |

[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF4N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEAIXDNMCHKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552410 | |

| Record name | [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110499-66-6 | |

| Record name | [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 110499-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.